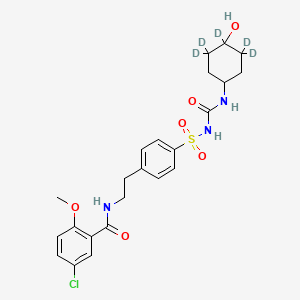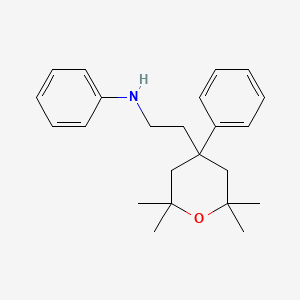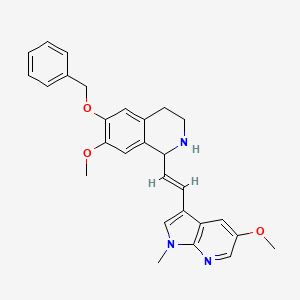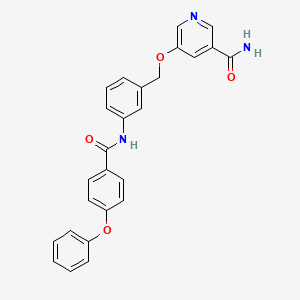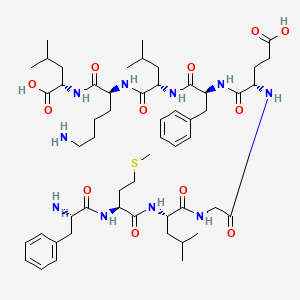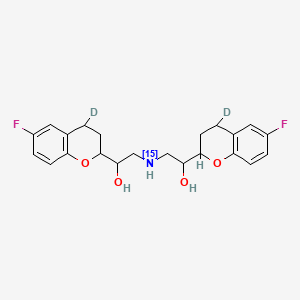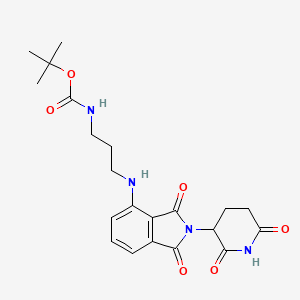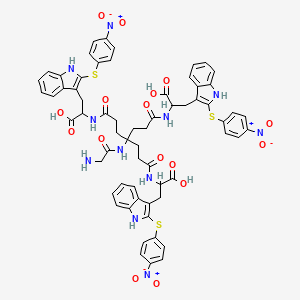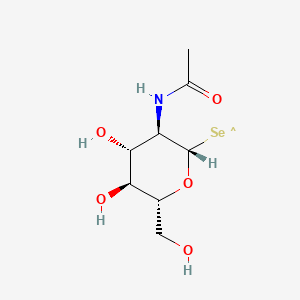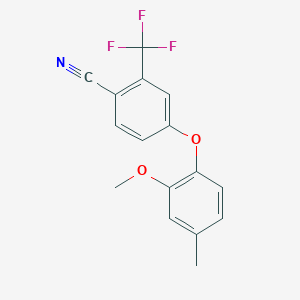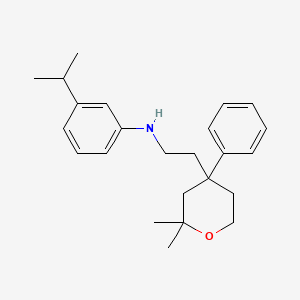
Icmt-IN-44
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icmt-IN-44 is a potent inhibitor of isoprenylcysteine carboxyl methyltransferase, an enzyme involved in the post-translational modification of proteins such as Ras. This compound has shown significant potential in scientific research, particularly in the field of cancer treatment due to its ability to modulate the Ras signaling pathway .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Icmt-IN-44 involves the preparation of methylated tetrahydropyranyl derivatives. The key steps include the formation of the tetrahydropyranyl ring and subsequent methylation. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing quality control measures to maintain consistency in production .
Análisis De Reacciones Químicas
Types of Reactions: Icmt-IN-44 primarily undergoes substitution reactions due to the presence of reactive functional groups. These reactions are facilitated by the use of specific reagents and conditions that promote the substitution of atoms or groups within the molecule .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include organic solvents, acids, and bases. The reaction conditions often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives of the original compound, with modifications to specific functional groups. These derivatives are often studied for their potential biological activity and therapeutic applications .
Aplicaciones Científicas De Investigación
Icmt-IN-44 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of isoprenylcysteine carboxyl methyltransferase and its effects on protein modification. In biology, it is used to investigate the role of the Ras signaling pathway in cell proliferation and cancer development. In medicine, this compound has shown promise as a potential therapeutic agent for the treatment of cancers that involve mutations in the Ras protein. In industry, it is used in the development of new drugs and therapeutic strategies .
Mecanismo De Acción
Icmt-IN-44 exerts its effects by inhibiting the activity of isoprenylcysteine carboxyl methyltransferase. This enzyme is responsible for the methylation of the carboxyl group of isoprenylated cysteine residues in proteins. By inhibiting this enzyme, this compound disrupts the post-translational modification of proteins such as Ras, leading to the mislocalization of these proteins and the interruption of signaling pathways that control cell growth and division .
Comparación Con Compuestos Similares
Similar Compounds: Some similar compounds to Icmt-IN-44 include cysmethynil and other indole-based small-molecular inhibitors of isoprenylcysteine carboxyl methyltransferase .
Uniqueness: this compound is unique due to its high potency and specificity as an inhibitor of isoprenylcysteine carboxyl methyltransferase. It has shown greater effectiveness in inhibiting this enzyme compared to other similar compounds, making it a valuable tool in scientific research and a promising candidate for therapeutic development .
Propiedades
Fórmula molecular |
C24H33NO |
|---|---|
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]-3-propan-2-ylaniline |
InChI |
InChI=1S/C24H33NO/c1-19(2)20-9-8-12-22(17-20)25-15-13-24(21-10-6-5-7-11-21)14-16-26-23(3,4)18-24/h5-12,17,19,25H,13-16,18H2,1-4H3 |
Clave InChI |
IPYFQOFBEXGHTQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=CC=C1)NCCC2(CCOC(C2)(C)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[1-[(7-ethyl-6-oxo-5H-1,5-naphthyridin-3-yl)methyl]-3,6-dihydro-2H-pyridin-4-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12376753.png)
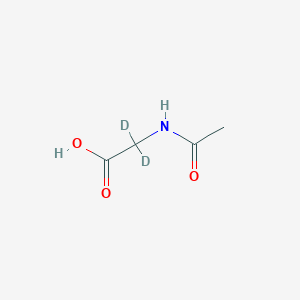
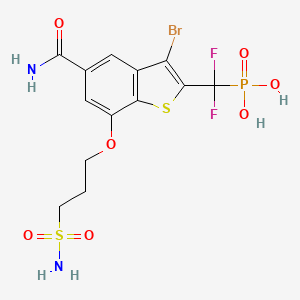
![2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;N-[2-(2,5-dioxopyrrol-1-yl)ethyl]acetamide;perchlorate](/img/structure/B12376779.png)
